molecular formula C9H10ClN3 B14652668 1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 40778-86-7

1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14652668
CAS No.: 40778-86-7
M. Wt: 195.65 g/mol
InChI Key: SHVYKRDYHGIIRS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazoline derivatives This compound is characterized by the presence of a 3-chlorophenyl group attached to the imidazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazoline ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 100°C and maintaining it for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to imidazoline receptors, which are involved in the regulation of various physiological processes. By modulating the activity of these receptors, the compound can exert its effects on cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A compound with a similar structure but different pharmacological properties.

    1-(3-Trifluoromethylphenyl)piperazine: Another related compound with distinct chemical and biological activities.

Uniqueness

1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific imidazoline ring structure and the presence of a 3-chlorophenyl group. This combination of structural features imparts unique chemical properties and biological activities that distinguish it from other similar compounds.

Properties

CAS No.

40778-86-7

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

1-(3-chlorophenyl)-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C9H10ClN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-3,6H,4-5H2,(H2,11,12)

InChI Key

SHVYKRDYHGIIRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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